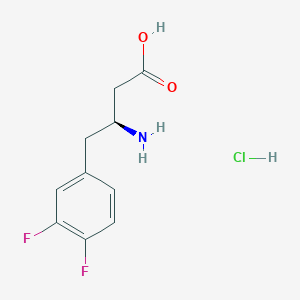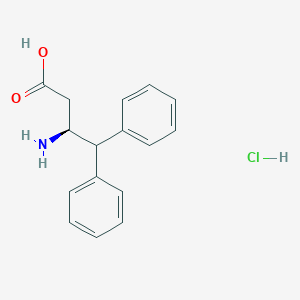
2-Perfluorodecyl ethyl bromide
Vue d'ensemble
Description
2-Perfluorodecyl ethyl bromide, also known as 1H,1H,2H,2H-Henicosafluorododecyl-1-bromide, is a chemical compound with a CAS number of 332136-76-2 . It is commonly used in the synthesis of various fluorinated compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a primary alcohol with an excess of aqueous hydrobromic acid, along with sulfuric acid . This is a general method for the synthesis of bromoalkanes, and while this compound is inexpensive and would rarely be prepared in the laboratory, this method could theoretically be used .Molecular Structure Analysis
While specific molecular structure analysis data for this compound was not found, it is known that the compound belongs to the class of bromoalkanes . Bromoalkanes are characterized by a carbon-bromine bond, which is polar due to the electronegativity difference between carbon and bromine .Chemical Reactions Analysis
This compound, being an alkyl halide, can undergo nucleophilic substitution reactions . The specific type of reaction (S_N1 or S_N2) would depend on the conditions and the reactants involved .Physical and Chemical Properties Analysis
This compound has a melting point of 62°C, a boiling point of 243°C at 760 mm Hg, and a flash point greater than 100°C . Its refractive index is 1.31 at 50°C, and it has a density of 1.77 at 25°C .Applications De Recherche Scientifique
Surface Impregnation and Material Science
Perfluorinated compounds, such as 2-Perfluorodecyl ethyl bromide, have been investigated for their potential in surface impregnation and material science. The creation of ionic liquids with perfluorinated side chains for surface treatments showcases the utility of perfluorinated compounds in enhancing surface properties, such as water repellency and chemical resistance. These compounds are seen as beneficial alternatives to established products due to their lower bioaccumulativity and potential for creating surfaces with high contact angles, indicating strong water repellency (Alpers et al., 2017).
Environmental Chemistry and Analysis
Research on perfluorinated chemicals in environmental matrices underscores the significance of understanding the distribution and fate of these compounds. Studies on the concentration of fluorotelomer alcohols (FTOHs) and perfluoalkyl sulfonamido ethanols (PFASs) in the arctic atmosphere provide insights into the long-range atmospheric transport and widespread distribution of perfluorinated compounds, including those related to this compound. Such research highlights the environmental persistence and potential ecological impacts of perfluorinated compounds, informing environmental monitoring and pollution control strategies (Shoeib et al., 2006).
Chemical Synthesis and Organic Chemistry
Perfluorinated compounds play a crucial role in chemical synthesis and organic chemistry, serving as intermediates in the creation of complex molecules. The radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, for example, demonstrate the utility of perfluorinated radicals in synthesizing perfluoroalkylated organic compounds. Such methodologies are critical for the development of pharmaceuticals, agrochemicals, and materials science, highlighting the importance of perfluorinated compounds in synthetic organic chemistry (Kondratov et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
12-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF21/c13-2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)34/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGIPYUUZNTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895274 | |
| Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332136-76-2 | |
| Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)




![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)



